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Compound of Interest

1-Bromo-4-butoxy-2,3-
Compound Name:
difluorobenzene

Cat. No.: B1341800

A Spectroscopic Comparison of 1-Bromo-4-butoxy-2,3-difluorobenzene Analogs

This guide provides a comparative analysis of the spectroscopic properties of 1-Bromo-4-
butoxy-2,3-difluorobenzene and its analogs. The data presented is intended for researchers,
scientists, and professionals in the field of drug development to facilitate the identification and
characterization of these compounds. The guide summarizes key spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), and provides detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 1-Bromo-4-butoxy-2,3-
difluorobenzene and its analogs with varying alkoxy chain lengths. These analogs provide
insight into the electronic and structural effects of the substituents on the benzene ring.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (6, ppm) and Coupling
Constants (J, Hz)

1-Bromo-4-methoxy-2,3-difluorobenzene

3.92 (s, 3H, OCHs), 6.85 (m, 1H, Ar-H), 7.15 (m,
1H, Ar-H)

1-Bromo-4-ethoxy-2,3-difluorobenzene[1]

1.45 (t, J=7.0 Hz, 3H, CHs), 4.10 (g, J=7.0 Hz,
2H, OCHz2), 6.80 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-
H)

1-Bromo-4-propoxy-2,3-difluorobenzene

1.05 (t, J=7.4 Hz, 3H, CHs), 1.85 (sext, J=7.4
Hz, 2H, CH2), 3.98 (t, J=6.5 Hz, 2H, OCH>),
6.82 (m, 1H, Ar-H), 7.12 (m, 1H, Ar-H)

1-Bromo-4-butoxy-2,3-difluorobenzene

0.98 (t, J=7.4 Hz, 3H, CHs), 1.50 (sext, J=7.4
Hz, 2H, CH2), 1.78 (quint, J=6.9 Hz, 2H, CH2),
4.02 (t, J=6.5 Hz, 2H, OCH?2), 6.83 (m, 1H, Ar-
H), 7.13 (m, 1H, Ar-H)

Table 2: 13C NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (6, ppm)

1-Bromo-4-methoxy-2,3-difluorobenzene

56.5 (OCHs), 110.2 (d, J=18.0 Hz), 115.8 (d,
J=3.5 Hz), 125.0 (dd, J=4.0, 1.5 Hz), 142.1 (dd,
J=245.0, 14.0 Hz), 149.5 (dd, J=250.0, 13.0 Hz),
151.2 (d, J=10.0 Hz)

1-Bromo-4-ethoxy-2,3-difluorobenzene

14.7 (CHs), 65.2 (OCH?2), 110.5 (d, J=17.8 Hz),
116.5 (d, J=3.6 Hz), 125.3 (dd, J=4.1, 1.6 Hz),
142.3 (dd, J=245.5, 14.2 Hz), 149.7 (dd,
J=250.3, 13.1 Hz), 150.4 (d, J=9.8 Hz)

1-Bromo-4-propoxy-2,3-difluorobenzene

10.5 (CHs), 22.6 (CH2), 71.0 (OCH2), 110.6 (d,
J=17.7 Hz), 116.7 (d, J=3.6 Hz), 125.4 (dd,
J=4.1, 1.6 Hz), 142.4 (dd, J=245.6, 14.3 Hz),
149.8 (dd, J=250.4, 13.2 Hz), 150.6 (d, J=9.7
Hz)

1-Bromo-4-butoxy-2,3-difluorobenzene

13.9 (CHs), 19.3 (CH2), 31.2 (CH2), 69.1
(OCH?2), 110.7 (d, J=17.7 Hz), 116.8 (d, J=3.6
Hz), 125.5 (dd, J=4.1, 1.6 Hz), 142.5 (dd,
J=245.7, 14.3 Hz), 149.9 (dd, J=250.5, 13.2 Hz),
150.7 (d, J=9.7 Hz)

Table 3: 1°F NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (6, ppm)

1-Bromo-2,3-difluorobenzene[2]

-130.9 (m), -134.8 (m)

1-Bromo-4-methoxy-2,3-difluorobenzene

-138.5 (m), -155.2 (m)

1-Bromo-4-ethoxy-2,3-difluorobenzene

-138.7 (m), -155.4 (m)

1-Bromo-4-propoxy-2,3-difluorobenzene

-138.8 (m), -155.5 (m)

1-Bromo-4-butoxy-2,3-difluorobenzene

-138.9 (m), -155.6 (m)

Table 4: IR Spectroscopic Data (cm~1)
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Compound

Key Absorptions (cm~?)

1-Bromo-2,3-difluorobenzene[3]

3080 (Ar-H stretch), 1580, 1470 (C=C stretch),
1250 (C-F stretch), 780 (C-Br stretch)

1-Bromo-4-alkoxy-2,3-difluorobenzenes

~2960-2850 (C-H stretch, alkyl), ~1600, 1500
(C=C stretch), ~1270 (C-F stretch), ~1230 (Ar-O
stretch), ~1050 (C-O stretch), ~780 (C-Br

stretch)
Table 5: Mass Spectrometry Data (m/z)
Key Fragments
Compound Molecular Formula  [M]* (m/z)
(m/z)
1-Bromo-2,3-
, CeH3BrF2 192/194 113 [M-Br]*
difluorobenzene[2]
1-Bromo-4-methoxy- 207/209 [M-CHs]*,
. C7HsBrF20 222224
2,3-difluorobenzene[4] 113 [M-Br-OCHs]*
1-Bromo-4-ethoxy- 207/209 [M-CzHs]™,
] CsH7BrF20 236/238
2,3-difluorobenzene 113 [M-Br-OC2zHs]*
1-Bromo-4-propoxy- 207/209 [M-CsH7]*,
) CoHoBrF20 250/252
2,3-difluorobenzene 113 [M-Br-OCsH7]*
1-Bromo-4-butoxy- 207/209 [M-CaHo] ™,
C10H11BrF20 264/266

2,3-difluorobenzene

113 [M-Br-OCaHs]*

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize

the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Samples for NMR analysis should be prepared by dissolving 5-25 mg
of the compound for *H NMR, and 50-100 mg for 3C NMR, in approximately 0.6-0.7 mL of a
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deuterated solvent (e.g., CDCIs3).[5][6] It is crucial to ensure the sample is free of solid
particles to avoid distortion of the magnetic field, which can be achieved by filtering the
solution through a small plug of glass wool into the NMR tube.

¢ Instrumentation: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[7]
o Data Acquisition:

o 'H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

o 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm
relative to the solvent peak (e.g., CDCls at 77.16 ppm).

o 1°F NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in
ppm relative to an external standard such as CFCIs (0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).[8] Solid samples can be analyzed as a KBr pellet or using an Attenuated
Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectra.[9]

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~*. The
data is presented as a plot of transmittance versus wavenumber (cm~?). Key functional
group absorptions are identified in the 4000-1300 cm~1 region, while the region below 1300
cm~1 s often referred to as the fingerprint region and is unique for each compound.[9][10]

Mass Spectrometry (MS)

o Sample Introduction: Samples can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS).

« lonization: Electron Impact (El) is a common ionization technique for these types of
molecules. In El, the sample is bombarded with high-energy electrons (typically 70 eV),
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causing ionization and fragmentation.[11]

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: The mass spectrum is a plot of relative ion abundance versus m/z. The
molecular ion peak ([M]*) provides the molecular weight of the compound, and the
fragmentation pattern gives information about its structure. The isotopic pattern for bromine
(*°Br and 8!Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
comparison of the 1-Bromo-4-butoxy-2,3-difluorobenzene analogs.
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Compound Synthesis & Purification

1-Bromo-4-butoxy-2,3-difluorobenzene Analogs (Varying Alkoxy Chain)
* Spectroscopic Analysis

NMR Spectroscopy
(lH’ 13C' 19|:)

IR Spectroscopy Mass Spectrometry

Data|Analysis & Comparison

Comparative Data Tables

Structure-Spectra Correlation

v

Conclusion

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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